Trans-p-menth-6-ene-2,8-diol
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Overview
Description
Trans-p-menth-6-ene-2,8-diol is a natural product found in Cyperus longus with data available.
Scientific Research Applications
Chemistry of Terpenes
Trans-p-menth-6-ene-2,8-diol, a derivative of p-menthane, has been explored in the chemistry of terpenes. Studies include its reactions with peroxysuccinic acid leading to various compounds, highlighting its potential in organic synthesis and chemical transformations (Cocker, Crowley, & Srinivasan, 1972).
Stereochemical Studies
In stereochemical studies, this compound's structural conformation has been analyzed, particularly focusing on its hydroxyl groups and their orientations. This research is crucial in understanding its chemical behavior and potential applications in stereochemistry (Suga, Shishibori, & Matsuura, 1964).
Presence in Grape Products
Investigations into grape products have identified this compound among other p-menthenediols. This research contributes to the understanding of flavor compounds in grapes and wines, indicating its significance in food chemistry (Versini, Rapp, Reniero, & Mandery, 2015).
Asymmetric Synthesis
Asymmetric synthesis of this compound, isolated from herbal plants, has been a topic of research. This synthesis is crucial for producing enantiomerically pure compounds, essential in medicinal chemistry and drug development (Konishi, Ogura, Takikawa, & Watanabe, 2020).
Catalyzed Reactions
The substance has been studied in the context of copper-catalyzed reactions with cyclic olefins. These findings are significant for industrial chemistry, particularly in developing efficient catalytic processes (Beckwith & Phillipou, 1976).
properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9?/m1/s1 |
InChI Key |
OMDMTHRBGUBUCO-VEDVMXKPSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1O)C(C)(C)O |
SMILES |
CC1=CCC(CC1O)C(C)(C)O |
Canonical SMILES |
CC1=CCC(CC1O)C(C)(C)O |
synonyms |
1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol 1-methyl-alpha-hydroxyisopropylcyclohexenol-6 Sobrepin sobrerol sobrerol, (+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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